molecular formula C11H19NO3 B2575241 Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate CAS No. 2059917-58-5

Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate

Cat. No.: B2575241
CAS No.: 2059917-58-5
M. Wt: 213.277
InChI Key: FDBGUEUAWVKSRM-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate is a chemical compound with the molecular formula C11H18N2O3. It is a light yellow solid that is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate typically involves the reaction of tert-butyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include maintaining a specific temperature range and using solvents that facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at temperatures between 0-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl (3aR,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)11-6-12-4-8(11)5-14-7-11/h8,12H,4-7H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBGUEUAWVKSRM-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CNCC1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12CNC[C@@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.